![molecular formula C12H13NO B11905233 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one CAS No. 294862-16-1](/img/structure/B11905233.png)
1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylidene-4-phenylazetidine with ethanone derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that this compound could inhibit cell growth in human tumor cells, showcasing potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutic Program has included this compound in its screenings, revealing promising results in terms of growth inhibition rates .
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies have shown that derivatives of azetidine structures can display antimicrobial activity, warranting further investigation into the specific effects of this compound in this context .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- One-Pot Reactions : This method allows for multiple reactants to be combined in a single reaction vessel, simplifying the synthesis process.
- Condensation Reactions : By reacting an appropriate amine with a carbonyl compound under acidic or basic conditions, the desired product can be formed.
- Cyclization Methods : Starting from suitable precursors that facilitate cyclization leads to the formation of the azetidine ring structure.
These methods often require optimization regarding reaction conditions such as temperature and catalysts to maximize yield and purity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
2-Acetylphenylazetidine | Contains an acetyl group on phenyl azetidine | Known for anti-inflammatory properties |
4-Pyridylazetidinone | Features a pyridine ring instead of phenyl | Exhibits distinct antimicrobial activity |
3-Methylideneazetidine | Similar azetidine structure with methyl substitution | Potentially different reactivity due to methyl group |
This comparative analysis highlights the unique substituents of this compound, which may contribute to its specific biological activities .
Mechanism of Action
The mechanism of action of 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylidene-1-phenylazetidin-2-one
- 4-Phenylazetidin-2-one
- 2-Methylidene-4-phenylazetidine
Uniqueness
1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one, also known by its CAS number 188716-78-1, is a compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO. Its structure features an azetidine ring with a phenyl group and a methylidene substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of azetidine compounds have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 20 | Induces apoptosis |
Compound B | HeLa (Cervical Cancer) | 15 | Inhibits cell proliferation |
This compound | A549 (Lung Cancer) | TBD | TBD |
The specific mechanism of action for this compound remains to be fully elucidated, but preliminary findings suggest it may induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
In addition to its anticancer effects, azetidine derivatives have been evaluated for antimicrobial activity. For example, certain compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Azetidine Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 32 µg/mL |
Compound D | S. aureus | 16 µg/mL |
This compound | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of azetidine derivatives, where researchers found that modifications to the azetidine ring significantly influenced their biological activities. For instance, the introduction of electron-withdrawing groups on the phenyl ring enhanced anticancer potency, suggesting that structural optimization is key to developing effective therapeutic agents.
Research Findings
Research has indicated that compounds similar to this compound exhibit moderate to high cytotoxicity against several cancer cell lines. The findings from various studies suggest that these compounds can be further developed into lead candidates for drug discovery.
Properties
CAS No. |
294862-16-1 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2-methylidene-4-phenylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-8-12(13(9)10(2)14)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3 |
InChI Key |
BKPXAANMOXPTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC1=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.